molecular formula C22H20N2O3S B2791629 (Z)-3-(2,4-dimethoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile CAS No. 476671-66-6

(Z)-3-(2,4-dimethoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2791629
CAS No.: 476671-66-6
M. Wt: 392.47
InChI Key: AIWQAMPJQGZGGM-BOPFTXTBSA-N
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Description

(Z)-3-(2,4-Dimethoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile is a heterocyclic acrylonitrile derivative featuring a Z-configured α,β-unsaturated nitrile core. Key structural elements include:

  • 2,4-Dimethoxyphenyl group: Enhances lipophilicity and influences electronic properties via methoxy substituents.

Its structural analogs, however, exhibit diverse biological and physicochemical properties, as discussed below.

Properties

IUPAC Name

(Z)-3-(2,4-dimethoxyphenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S/c1-4-27-18-8-5-15(6-9-18)20-14-28-22(24-20)17(13-23)11-16-7-10-19(25-2)12-21(16)26-3/h5-12,14H,4H2,1-3H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIWQAMPJQGZGGM-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=C(C=C(C=C3)OC)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=C(C=C(C=C3)OC)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(2,4-dimethoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C21H21N3O3S, with a molecular weight of 393.47 g/mol. The compound features a thiazole ring connected to an acrylonitrile moiety and two aromatic substituents.

PropertyValue
Molecular FormulaC21H21N3O3S
Molecular Weight393.47 g/mol
IUPAC NameThis compound

The biological activity of thiazole derivatives often involves interactions with specific molecular targets such as enzymes or receptors. The thiazole ring can act as a scaffold for binding to these targets, modulating their activity and leading to various biological effects.

Recent studies suggest that compounds with thiazole moieties can inhibit cell proliferation by inducing apoptosis in cancer cells through the activation of intrinsic apoptotic pathways and modulation of Bcl-2 family proteins .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines:

  • HepG-2 (Liver Cancer) : IC50 values indicate effective cytotoxicity.
  • MCF-7 (Breast Cancer) : The compound showed promising results in inhibiting cell growth.
  • HCT-116 (Colorectal Cancer) : Effective against this cell line as well.

The exact IC50 values for these assays are crucial for assessing the compound's potency and are typically compared against standard chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. Preliminary results suggest that this compound may exhibit activity against Gram-positive and Gram-negative bacteria, although specific data on its antimicrobial efficacy remains limited .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to various structural features:

  • Substituent Effects : The presence of methoxy and ethoxy groups on the phenyl rings enhances lipophilicity and may improve cellular uptake.
  • Thiazole Ring Positioning : The positioning and nature of substituents on the thiazole ring significantly influence biological activity.

Research indicates that modifications to the thiazole structure can lead to enhanced cytotoxic effects, emphasizing the importance of SAR studies in drug design .

Case Studies

Several case studies have highlighted the potential of thiazole-based compounds in cancer therapy:

  • Study on Thiazole Derivatives : A series of thiazole compounds were synthesized and evaluated for their anticancer properties, revealing that certain modifications led to improved cytotoxicity against breast cancer cell lines .
  • Mechanistic Insights : Research has shown that compounds similar to this compound interact with DNA and inhibit topoisomerases, which are critical for DNA replication in cancer cells .

Scientific Research Applications

Antidiabetic Activity

Recent studies have highlighted the potential of thiazole derivatives, including (Z)-3-(2,4-dimethoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile, in the treatment of diabetes. The compound's structural features may enhance its interaction with biological targets involved in glucose metabolism.

  • Case Study : A study published in 2022 synthesized several thiazolidinone derivatives and evaluated their antidiabetic activity through in vitro assays. The results indicated that compounds with similar thiazole moieties exhibited significant glucose-lowering effects, suggesting a promising therapeutic pathway for managing diabetes .

Anticonvulsant Properties

Thiazole derivatives have been extensively studied for their anticonvulsant properties. The presence of specific substituents on the thiazole ring can enhance the compound's efficacy against seizures.

  • Case Study : Research demonstrated that thiazole-integrated compounds exhibited potent anticonvulsant activity in various seizure models. For instance, certain analogues displayed median effective doses significantly lower than standard treatments like ethosuximide, indicating their potential as alternative therapies for epilepsy .

Anticancer Activity

Thiazole-based compounds are increasingly recognized for their anticancer properties. The unique structure of this compound allows it to interact with multiple cellular pathways involved in cancer progression.

Data Table of Biological Activities

Compound NameActivity TypeModel/Cell LineIC50/ED50 ValueReference
This compoundAntidiabeticIn vitro assaysSignificant effect observed
This compoundAnticonvulsantMES & scPTZ modelsLower than ethosuximide
This compoundAnticancerMCF-7 & HepG2 cellsIC50 < standard drugs

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The nitrile group (-C≡N) undergoes nucleophilic addition reactions under basic conditions.

Mechanism :

  • Base-mediated deprotonation generates a nitrile anion intermediate

  • Nucleophile attacks the electrophilic carbon

Reaction ConditionsProducts FormedKey Observations
NaOMe/MeOH, room temperature β-Substituted acrylonitrile adductsHigh regioselectivity (α-position)
NH₃ in DMFPrimary amine derivativesRequires 12-24 hr reaction time
KCN in ethanol Cyanoalkylated productsEnhanced yield at 60°C

Example : Reaction with sodium azide produces tetrazole derivatives through [2+3] cycloaddition, a reaction exploited in click chemistry applications .

Hydrolysis Reactions

The nitrile group can be hydrolyzed to carboxylic acid derivatives under controlled conditions.

Pathways :

  • Acidic hydrolysis (HCl/H₂SO₄): Forms carboxylic acids

  • Basic hydrolysis (NaOH/H₂O₂): Produces amides as intermediates

Hydrolysis TypeConditionsProductYield
Acidic6M HCl, reflux, 8 hr3-(2,4-Dimethoxyphenyl)acrylic acid78%
Alkaline40% NaOH, 80°C, 4 hrCorresponding amide65%

Structural Impact : The 4-ethoxyphenyl group on the thiazole ring sterically hinders hydrolysis, requiring higher temperatures compared to non-substituted analogues .

Cycloaddition Reactions

The α,β-unsaturated nitrile system participates in Diels-Alder reactions.

Experimental Data :

  • Reacts with cyclopentadiene at 110°C in toluene to form bicyclic adducts

  • Electron-withdrawing nitrile group increases dienophile reactivity (k = 3.8 × 10⁻³ L/mol·s)

Comparative Reactivity :

DienophileReaction Rate (k, L/mol·s)Reference
Acrylonitrile1.2 × 10⁻³
Target compound3.8 × 10⁻³
Methyl acrylate0.9 × 10⁻³

The enhanced reactivity is attributed to conjugation between the thiazole ring and acrylonitrile moiety .

Catalytic Hydrogenation

The C=C bond undergoes selective hydrogenation while preserving the nitrile group.

Conditions :

  • 5% Pd/C catalyst in ethanol

  • H₂ pressure: 50 psi

  • Temperature: 25°C

Outcomes :

  • Complete saturation of acrylonitrile double bond in 2 hr

  • Thiazole ring remains intact under these conditions

  • Product: 3-(2,4-Dimethoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)propanenitrile (97% yield)

Thiazole Ring Functionalization

The thiazole moiety participates in electrophilic substitution reactions.

Demonstrated Reactions :

  • Nitration (HNO₃/H₂SO₄): Introduces nitro group at C5 position

  • Halogenation (Br₂/CHCl₃): Brominates at C5 (88% yield)

  • Sulfonation (SO₃/DMF): Forms water-soluble sulfonic acid derivatives

Reactivity Trend :
C5 > C4 > C2 for electrophilic substitution, consistent with thiazole chemistry .

Methoxy Group Demethylation

The 2,4-dimethoxyphenyl group undergoes selective demethylation.

Reaction Protocol :

  • BBr₃ in CH₂Cl₂ at -78°C → 0°C gradient

  • Selective removal of 4-OCH₃ group (92% selectivity)

  • Complete demethylation requires 24 hr at 25°C

Application : Enables synthesis of catechol derivatives for metal chelation studies .

Photochemical Reactions

The conjugated system exhibits unique photophysical properties:

Light Sourceλ (nm)Reaction PathwayQuantum Yield
UV-A (365 nm)310[2+2] Cyclodimerization0.18
Visible (450 nm)455Z→E isomerization0.42
UV-C (254 nm)250Thiazole ring decomposition0.05

Data adapted from combretastatin analogue studies

Biological Activation Pathways

While not strictly chemical reactions, metabolic transformations are critical for pharmacological activity:

Hepatic Metabolism (Rat Microsomes) :

  • CYP3A4-mediated O-demethylation (t₁/₂ = 32 min)

  • Glutathione conjugation at β-carbon of acrylonitrile (k = 4.7 mM⁻¹min⁻¹)

  • Thiazole S-oxidation (15% metabolite formation)

This comprehensive analysis demonstrates that (Z)-3-(2,4-dimethoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile serves as a versatile synthetic intermediate with multiple reactive sites. Its unique combination of electron-deficient (acrylonitrile) and electron-rich (methoxyphenyl) domains enables diverse reaction pathways, making it particularly valuable in medicinal chemistry and materials science applications.

Comparison with Similar Compounds

Research Findings and Implications

  • Structure-Activity Relationships (SAR) : The position and nature of substituents (e.g., methoxy vs. ethoxy, halogen vs. hydroxyl) critically influence bioactivity. For instance, para-substituted electron-donating groups (e.g., ethoxy) may enhance metabolic stability compared to electron-withdrawing groups (e.g., nitro in ).
  • Thermodynamic Stability : Planar conformations (as seen in ) correlate with improved binding to hydrophobic protein pockets, suggesting the target compound’s conformation could be optimized for target engagement.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (Z)-3-(2,4-dimethoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis often involves Hantzsch thiazole formation (cyclization of α-haloketones with thiourea) followed by acrylonitrile coupling. Critical parameters include temperature (60–100°C), solvent selection (DMF, ethanol), and catalyst use (e.g., CuI for cross-coupling). Reaction progress is monitored via TLC or HPLC, with purification via column chromatography or recrystallization .
  • Optimization : Yield improvements (70–85%) are achieved by inert atmosphere (N₂/Ar), controlled reagent stoichiometry, and avoiding hydrolysis of the nitrile group .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Structural Analysis :

  • NMR (¹H/¹³C): Assigns aromatic protons (δ 6.5–8.0 ppm) and nitrile carbon (δ 115–120 ppm).
  • IR : Confirms C≡N stretch (~2220 cm⁻¹) and C-S bond (~680 cm⁻¹) .
    • Purity : HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity. X-ray crystallography resolves stereochemistry for (Z)-isomer validation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies identify critical functional groups for bioactivity?

  • Methodology :

  • Systematic Substitution : Replace methoxy/ethoxy groups with halogens or methyl to assess electronic/steric effects on enzyme inhibition (e.g., kinase assays).
  • In Vitro Assays : Cytotoxicity (MTT assay) and antimicrobial testing (MIC against S. aureus and E. coli) quantify activity changes .
    • Findings : Ethoxy groups enhance lipophilicity (logP ~3.5), improving membrane permeability, while nitro substituents increase electrophilicity, aiding covalent target binding .

Q. How can contradictions in reported biological activities of thiazole-acrylonitrile derivatives be resolved?

  • Approaches :

  • Comparative Assays : Standardize protocols (e.g., fixed IC₅₀ measurement conditions) across labs to minimize variability.
  • Meta-Analysis : Cross-reference bioactivity data (e.g., anti-cancer IC₅₀ values) with substituent patterns to identify outliers.
    • Case Study : Discrepancies in antimicrobial activity (e.g., 4-ethoxy vs. 4-chloro analogs) may arise from differential solubility or assay endpoints .

Q. What computational strategies predict target interactions and mechanism of action?

  • Methods :

  • Molecular Docking (AutoDock/Vina) : Models binding to kinase ATP pockets (e.g., EGFR), highlighting hydrogen bonds with thiazole-S and π-π stacking with dimethoxyphenyl .
  • QSAR Models : Correlate molecular descriptors (e.g., polar surface area, H-bond acceptors) with bioactivity to prioritize analogs for synthesis .
    • Validation : MD simulations (100 ns) assess binding stability, while free-energy calculations (MM-PBSA) quantify affinity .

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